molecular formula C22H22N2O4 B554584 Z-L-alanine 4-methoxy-beta-naphthylamide CAS No. 201982-94-7

Z-L-alanine 4-methoxy-beta-naphthylamide

Cat. No. B554584
M. Wt: 378.4 g/mol
InChI Key: DQORNHPLFMGYMF-HNNXBMFYSA-N
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Description

Z-L-alanine 4-methoxy-beta-naphthylamide is a chemical compound with the molecular formula C22H22N2O4 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of Z-L-alanine 4-methoxy-beta-naphthylamide is represented by the empirical formula C22H22N2O4 . The exact structural details are not provided in the search results.


Physical And Chemical Properties Analysis

Z-L-alanine 4-methoxy-beta-naphthylamide has a molecular weight of 378.42 . Further physical and chemical properties are not provided in the search results.

Scientific Research Applications

Biosynthesis and Metabolism in Plants

  • β-Alanine, a non-proteinogenic amino acid, is involved in the synthesis of compounds that are crucial for plant defense mechanisms, stress responses, and hormone production. It plays a significant role in the biosynthesis of pantothenate (vitamin B5), which is vital for the formation of coenzyme A and acyl carrier protein, essential components in plant metabolism. This indicates the broader importance of amino acids like Z-L-alanine in plant biochemistry and their potential application in enhancing stress resistance and nutritional value in crops (Parthasarathy, Savka, & Hudson, 2019).

Development of Naphthalimide-Based Compounds

  • Naphthalimide compounds are crucial in medicinal chemistry due to their extensive potential in treating various diseases, including cancer, bacterial infections, and neurodegenerative disorders. The structural versatility of naphthalimides allows for their interaction with biological macromolecules, leading to significant pharmacological applications. This underscores the potential of Z-L-alanine 4-methoxy-beta-naphthylamide derivatives in drug development and disease treatment strategies (Gong, Addla, Lv, & Zhou, 2016).

Enhancing Exercise Performance

  • Research on β-alanine, a component of the dipeptide carnosine, has shown that its supplementation can improve exercise performance by increasing muscle carnosine content. This suggests that derivatives of Z-L-alanine could potentially be explored for their effects on physical performance and endurance, highlighting an interesting area for sports science and nutrition (Blancquaert, Everaert, & Derave, 2015).

Alanine Dehydrogenase and Industrial Applications

  • Alanine dehydrogenase (AlaDH) is involved in the conversion of L-alanine to pyruvate, playing a central role in microbial metabolism. The enzyme's activities have potential applications in the pharmaceutical, environmental, and food industries, suggesting that Z-L-alanine derivatives could be relevant in biotechnological processes and industrial enzyme applications (Dave & Kadeppagari, 2019).

Future Directions

The future directions of research or applications involving Z-L-alanine 4-methoxy-beta-naphthylamide are not specified in the search results. Given its use in proteomics research , it may continue to be used in studies involving protein structure and function.

properties

IUPAC Name

benzyl N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-15(23-22(26)28-14-16-8-4-3-5-9-16)21(25)24-18-12-17-10-6-7-11-19(17)20(13-18)27-2/h3-13,15H,14H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQORNHPLFMGYMF-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427232
Record name Z-L-alanine 4-methoxy-beta-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-L-alanine 4-methoxy-beta-naphthylamide

CAS RN

201982-94-7
Record name Z-L-alanine 4-methoxy-beta-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201982-94-7
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